molecular formula C20H22N4O3S B2576828 3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide CAS No. 2034225-76-6

3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide

Cat. No.: B2576828
CAS No.: 2034225-76-6
M. Wt: 398.48
InChI Key: QUFDESWXWPXUKP-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide is a high-quality small molecule offered for research purposes. This compound features a distinctive molecular architecture that incorporates both a methanesulfonylphenyl group and a hybrid pyrazole-pyridine moiety. These structural motifs are commonly investigated in medicinal chemistry and drug discovery research, particularly in the development of targeted therapies. The presence of the pyrazole ring, a scaffold noted in various biologically active compounds, suggests potential for interaction with enzyme active sites and cellular signaling pathways . Researchers can utilize this chemical as a key reference standard, a building block for further chemical synthesis, or a starting point for probing novel biological mechanisms in vitro. It is supplied with comprehensive analytical data, including NMR and Mass Spectrometry, to ensure identity and purity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-24-19(9-10-23-24)17-11-16(12-21-14-17)13-22-20(25)8-5-15-3-6-18(7-4-15)28(2,26)27/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFDESWXWPXUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring using methanesulfonyl chloride in the presence of a base such as pyridine.

    Synthesis of the Pyrazolylpyridinyl Intermediate: This involves the reaction of 1-methyl-1H-pyrazole with 3-bromopyridine under basic conditions to form the pyrazolylpyridinyl intermediate.

    Coupling Reaction: The final step involves coupling the methanesulfonylphenyl intermediate with the pyrazolylpyridinyl intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The target compound shares key motifs with several analogs reported in the literature:

Pyrazolyl and Pyridinyl Derivatives
  • Compound 5 (): Contains a pyrazolyl-pyridinyl core, methanesulfonamido group, and dichlorophenyl substituents. Yield: 60%; m.p. 126–127°C .
  • N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide (4af) (): Features a pyrano-pyrazole fused system with a sulfonamide group. Yield: 70%; m.p. 69.0–70.4°C .
  • N-(5-Cyano-3-methyl-1-phenyl-4-(4-trifluoromethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide (4n) (): Includes a trifluoromethylphenyl group and sulfonamide. Yield: 73%; m.p. 109.3–110.2°C .
Sulfonamide and Propanamide Analogs
  • Compounds 7c–7f (): Thiazolyl-oxadiazolyl sulfanylpropanamides with varying aryl substituents. Molecular weights: 375–389 g/mol; m.p. 134–178°C .
  • N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (): Combines pyrazole and sulfonamide groups with chlorophenyl substituents .

Structure-Activity Relationship (SAR) Insights

Methanesulfonyl Group : The target’s 4-methanesulfonylphenyl group enhances polarity and solubility compared to analogs with methylthio (e.g., , compound 5) or unsubstituted phenyl groups .

Propanamide Linker : The three-carbon chain aligns with compounds in and , which use similar spacers to balance flexibility and rigidity .

Biological Activity

The compound 3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure includes a methanesulfonyl group, a pyrazole ring, and a pyridine moiety, which are known to impart various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyridine derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BA54910Cell cycle arrest
This compoundMCF-7TBDTBD

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by molecular docking studies that suggest it can inhibit key inflammatory pathways. Similar compounds have been shown to downregulate pro-inflammatory cytokines and enzymes such as COX-2.

Antioxidant Activity

Compounds with a pyrazole nucleus often exhibit antioxidant properties. Studies using DPPH and ABTS assays have indicated that these compounds can scavenge free radicals effectively, thereby contributing to their protective effects against oxidative stress.

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized several derivatives of pyrazole-based compounds and evaluated their biological activities. The synthesized compound demonstrated effective inhibition of tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Molecular Docking Analysis

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets associated with cancer and inflammation. The results indicated strong interactions with proteins involved in cell signaling pathways, suggesting a mechanism for its therapeutic effects.

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